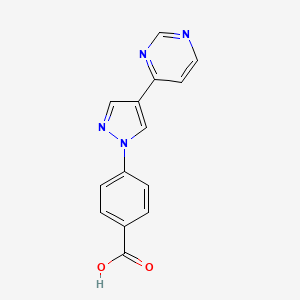

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-pyrimidin-4-ylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-14(20)10-1-3-12(4-2-10)18-8-11(7-17-18)13-5-6-15-9-16-13/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENWSHQQUNJIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375576 | |

| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-98-7 | |

| Record name | 4-[4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutics with enhanced potency and selectivity. The compound 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid represents a quintessential example of this design philosophy, integrating three key structural motifs: a pyrazole ring, a pyrimidine ring, and a benzoic acid moiety. This unique combination positions the molecule as a compound of significant interest for researchers and drug development professionals.

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, known for its metabolic stability and its presence in a multitude of approved drugs.[1] Similarly, pyrimidine derivatives are crucial components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] The benzoic acid group not only provides a handle for further chemical modification and conjugation but also enhances the potential for interactions with biological targets through hydrogen bonding and ionic interactions. This guide will provide a comprehensive technical overview of the chemical properties, a proposed synthetic pathway, and the potential biological significance of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid, drawing upon established knowledge of its constituent chemical domains.

Physicochemical and Structural Properties

While experimental data for 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid is not extensively available in the public domain, we can infer its key physicochemical properties based on its constituent parts and data from closely related analogues such as 4-(1H-pyrazol-1-yl)benzoic acid and 4-(1H-pyrazol-4-yl)benzoic acid.[4][5]

Table 1: Predicted Physicochemical Properties of 4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₁₀N₄O₂ | Derived from the chemical structure. |

| Molecular Weight | 266.26 g/mol | Calculated based on the molecular formula. The related compound 4-(1H-pyrazol-1-yl)benzoic acid has a molecular weight of 188.18 g/mol .[4] |

| Appearance | White to off-white solid | A common appearance for similar aromatic carboxylic acids.[6] |

| Melting Point | >250 °C (decomposes) | High melting points are characteristic of rigid aromatic structures with hydrogen bonding capabilities. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | The aromatic nature and crystalline structure suggest low aqueous solubility, a common challenge for this class of compounds.[7] |

| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in this range, similar to benzoic acid. |

| LogP | 2.5 - 3.5 | Estimated based on the increased lipophilicity from the pyrimidinyl-pyrazole core compared to simpler benzoic acids. |

Proposed Synthesis Protocol

The synthesis of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid can be approached through a multi-step process, leveraging established methodologies for the construction of pyrazole and pyrimidine rings.[8][9] A plausible and efficient synthetic route is outlined below.

Experimental Workflow: A Step-by-Step Guide

The proposed synthesis involves the initial formation of a pyrazole intermediate, followed by the construction of the pyrimidine ring, and finally, the introduction of the benzoic acid moiety.

Caption: Proposed synthetic workflow for 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid.

Detailed Methodology

Step 1: Synthesis of the Pyrazole Intermediate

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor in a protic solvent such as ethanol, add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete cyclization.

-

Work-up and Purification: Upon cooling, the resulting pyrazole derivative often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Construction of the Pyrimidine Ring

-

Reaction Setup: The synthesized pyrazole is reacted with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

-

Cyclization: The enaminone is then cyclized with a suitable amine source, such as ammonium acetate, to form the pyrimidine ring.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Coupling with the Benzoic Acid Moiety

-

Reaction Setup: The pyrimidinyl-pyrazole intermediate is coupled with a 4-halobenzoic acid derivative, for example, methyl 4-fluorobenzoate, in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: The reaction is heated to facilitate the nucleophilic aromatic substitution.

-

Hydrolysis and Purification: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification). The final product, 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid, is purified by recrystallization or preparative HPLC.

Potential Biological Activity and Therapeutic Applications

The structural architecture of 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid strongly suggests its potential as a biologically active agent, particularly in the fields of oncology and infectious diseases.

Anticancer Potential: Targeting Kinase Signaling Pathways

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-known inhibitor of various protein kinases that are often dysregulated in cancer.[8][9] These kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR, are critical regulators of cell cycle progression and angiogenesis.[2] The planar, nitrogen-rich structure of the pyrimidinyl-pyrazole core can effectively compete with ATP for binding to the kinase active site.

Caption: Potential mechanism of anticancer action via kinase inhibition.

Antimicrobial Activity

Derivatives of 4-(1H-pyrazol-1-yl)benzoic acid have demonstrated significant antibacterial activity, particularly against drug-resistant strains of bacteria.[10] The proposed mechanism of action for some of these compounds involves the inhibition of fatty acid biosynthesis, a crucial pathway for bacterial cell membrane integrity.[10] The presence of the pyrimidine ring in the target molecule could further enhance its antimicrobial potential, as pyrimidine analogs are known to interfere with nucleic acid synthesis in microorganisms.[2]

Safety and Handling

As with any research chemical, 4-(4-(pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

4-(4-(Pyrimidin-4-yl)-1H-pyrazol-1-yl)benzoic acid is a molecule of considerable interest, strategically designed to leverage the therapeutic potential of its constituent pharmacophores. While direct experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for its synthesis and an informed perspective on its likely physicochemical properties and biological activities.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted anticancer and antimicrobial properties. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this promising molecule.

References

- A review on biological activity of pyrazole contain pyrimidine deriv

- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI.

- 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid. (n.d.). BLDpharm.

- 1017794-47-6|4-(1H-Pyrazol-4-yl)benzoic acid. (n.d.). BLDpharm.

- 4-(1H-Pyrazol-4-yl)benzoic acid. (n.d.). CD Bioparticles.

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed.

- 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527. (n.d.). PubChem.

- 4-(1H-Pyrazol-4-yl)benzoic acid - CAS:1017794-47-6. (n.d.). Sunway Pharm Ltd.

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed.

- 4-(1H-PYRAZOL-1-YL)BENZOIC ACID. (n.d.). Suzhou Aobai Pharmaceutical.

- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.

- Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. (2021). PubMed.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.).

- 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). MDPI.

- Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (2020). PubMed.

- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PubMed.

- Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. (n.d.).

- Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- - Substance Details. (n.d.). EPA.

- 4-(1H-Pyrazol-4-yl)benzoic acid | C10H8N2O2 | CID 23005001. (n.d.). PubChem.

- In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development.

- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). PubMed.

- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.

- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm

Sources

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 4. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1H-Pyrazol-4-yl)benzoic acid - CAS:1017794-47-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID [allbiopharm.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We present a robust, multi-step synthetic pathway commencing with commercially available precursors, detailing the formation of a key pyrazole intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols herein are designed to be self-validating, incorporating in-process controls and detailed characterization methods to ensure the synthesis of the target compound to a high degree of purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable molecular scaffold.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a pyrazole-pyrimidine core linked to a benzoic acid moiety. This unique architecture makes it a valuable building block for the development of novel pharmaceuticals, particularly as a scaffold for kinase inhibitors, and as a linker in the synthesis of metal-organic frameworks (MOFs).[1] The pyrazole and pyrimidine rings offer multiple sites for hydrogen bonding and metal coordination, while the carboxylic acid group provides a convenient handle for further chemical modification or conjugation.[1]

The synthetic strategy outlined in this guide is a convergent approach, which involves the independent synthesis of two key fragments that are then combined in a final coupling step. This strategy is often preferred for its efficiency and modularity. The overall workflow is as follows:

-

Synthesis of Intermediate A: Formation and subsequent bromination of 4-(1H-Pyrazol-1-yl)benzoic acid to yield 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

-

Final Coupling Step: A Suzuki-Miyaura cross-coupling reaction between Intermediate A and Pyrimidine-4-boronic acid to form the final product.

This approach was selected for its reliability, use of well-established chemical transformations, and the commercial availability of the necessary starting materials.

Figure 1: Convergent synthetic workflow for this compound.

Synthesis of Key Intermediate: 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid

The first phase of the synthesis focuses on constructing the brominated pyrazole-benzoic acid core. This is achieved in two sequential steps: pyrazole ring formation followed by regioselective bromination.

Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. A standard and highly effective method for its construction is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2] In this protocol, we utilize 4-hydrazinylbenzoic acid as the hydrazine source.[3][4][5] This starting material can be synthesized from 4-aminobenzoic acid or procured from commercial vendors.[3][6]

Causality of Experimental Choice: We employ malonaldehyde bis(dimethyl acetal) as the 1,3-dicarbonyl equivalent. This reagent is preferred over free malonaldehyde, which is unstable. Under acidic conditions, the acetal hydrolyzes in situ to generate the reactive malonaldehyde, which then undergoes a cyclocondensation reaction with the hydrazine moiety to form the stable pyrazole ring. The reaction is typically driven to completion by heating in an acidic solvent like acetic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydrazinylbenzoic acid (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of hydrazine).

-

Stir the suspension and add malonaldehyde bis(dimethyl acetal) (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Cool the mixture to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual acetic acid.

-

Dry the product, 4-(1H-Pyrazol-1-yl)benzoic acid, under vacuum. The product is typically a white to off-white solid and can be used in the next step without further purification if NMR analysis shows high purity.[7][8]

Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (Intermediate A)

With the pyrazole ring constructed, the next step is its regioselective bromination at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site for such a reaction.

Causality of Experimental Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a convenient and safe source of electrophilic bromine (Br+). It is preferred over elemental bromine (Br₂) due to its solid nature, ease of handling, and ability to provide a controlled, slow release of bromine, which minimizes the formation of over-brominated side products. Acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solubilizing the reactants without interfering with the reaction mechanism.

Experimental Protocol:

-

Dissolve 4-(1H-Pyrazol-1-yl)benzoic acid (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid as a white crystalline solid.

Final Assembly via Suzuki-Miyaura Cross-Coupling

The final step is the construction of the C-C bond between the pyrazole and pyrimidine rings. The Suzuki-Miyaura cross-coupling is the premier choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[9][10]

Mechanism and Causality of Component Selection: The reaction is catalyzed by a Palladium(0) species and proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10]

-

Catalyst: We specify the use of Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). This is a reliable, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging couplings, advanced catalysts like XPhos-Pd-G2 could be considered to improve yields and reaction times.[11]

-

Base: A base is crucial for the transmetalation step. We select potassium carbonate (K₂CO₃), an inorganic base that is effective, inexpensive, and easy to remove during workup. It facilitates the transfer of the pyrimidine group from boron to the palladium center.[12]

-

Solvent: A mixture of 1,4-dioxane and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

To a Schlenk flask, add 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid (Intermediate A, 1.0 eq), Pyrimidine-4-boronic acid (Intermediate B, 1.2 eq), and potassium carbonate (2.5 eq).[13]

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Add the degassed solvent system of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, or until LC-MS analysis indicates complete consumption of the starting bromide.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Carefully acidify the aqueous mixture with 1M HCl to a pH of ~4-5. This will protonate the benzoic acid, causing the product to precipitate.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid sequentially with water, cold ethanol, and diethyl ether to remove impurities.

-

Dry the final product, this compound, under high vacuum. Further purification can be achieved via recrystallization or preparative HPLC if required.

Data Summary and Characterization

To ensure the successful synthesis and purity of the intermediates and final product, comprehensive analytical characterization is essential.

Reagent Summary Table

The following table provides an example calculation for a 5 mmol scale synthesis of the final product.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Step 1 & 2 | ||||

| 4-Hydrazinylbenzoic acid | 152.15 | 5.0 | 761 mg | 1.0 |

| Malonaldehyde bis(dimethyl acetal) | 134.17 | 5.5 | 0.73 mL | 1.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.25 | 934 mg | 1.05 |

| Step 3 | ||||

| 4-(4-bromo-1H-pyrazol-1-yl)benzoic acid | 267.08 | 5.0 | 1.34 g | 1.0 |

| Pyrimidine-4-boronic acid | 123.91 | 6.0 | 743 mg | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.5 | 1.73 g | 2.5 |

| Pd(PPh₃)₄ | 1155.56 | 0.25 | 289 mg | 0.05 |

Expected Characterization Results

-

4-(1H-Pyrazol-1-yl)benzoic acid:

-

¹H NMR: Expect characteristic signals for the pyrazole protons (typically between δ 6.5-8.0 ppm) and the aromatic protons of the benzoic acid moiety (typically doublets around δ 7.9-8.2 ppm). The carboxylic acid proton will be a broad singlet at high ppm (>12 ppm).

-

MS (ESI-): Calculated for C₁₀H₈N₂O₂, found [M-H]⁻.

-

-

4-(4-bromo-1H-pyrazol-1-yl)benzoic acid:

-

¹H NMR: The signal for the C4-proton of the pyrazole ring will disappear. The remaining two pyrazole protons will appear as singlets.

-

MS (ESI-): Calculated for C₁₀H₇BrN₂O₂, found [M-H]⁻ showing a characteristic isotopic pattern for bromine.

-

-

This compound (Final Product):

-

¹H NMR: Expect complex aromatic signals corresponding to the pyrazole, pyrimidine, and benzoic acid protons. Key signals include the pyrimidine C2-H (a singlet typically > δ 9.0 ppm) and the C5-H and C6-H protons.

-

¹³C NMR: Will show the expected number of carbon signals for the full molecular structure.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition. Calculated for C₁₄H₁₀N₄O₂, found [M+H]⁺ or [M-H]⁻.

-

Conclusion

This guide details a robust and reproducible synthetic route to this compound. By employing a convergent strategy centered around a key brominated pyrazole intermediate and a final Suzuki-Miyaura cross-coupling, this protocol offers high efficiency and modularity. The explicit rationale behind the choice of reagents and conditions provides researchers with the necessary scientific grounding to adapt or scale the synthesis for their specific applications in drug discovery and materials science. Adherence to the detailed experimental and characterization procedures will ensure the reliable production of this valuable chemical entity.

References

- Ali, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PubMed.

- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.

- Biosynth. (n.d.). Pyrimidine-4-boronic acid. Biosynth.

- CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles.

- ChemicalBook. (n.d.). 4-Hydrazinylbenzoic acid. ChemicalBook.

- Google Patents. (n.d.). Method for preparing p-carboxyl phenylhydrazine. Google Patents.

- J&K Scientific. (n.d.). 4-(1H-Pyrazol-1-yl)benzoic acid. J&K Scientific.

- MDPI. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). MDPI.

- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.

- National Center for Biotechnology Information. (n.d.). 4-Hydrazinylbenzoic acid. PubChem.

- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH.

- Semantic Scholar. (2017). Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar.

- Sigma-Aldrich. (n.d.). 4-Hydrazinobenzoic acid. Sigma-Aldrich.

Sources

- 1. 4-(1H-Pyrazol-4-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 4. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 5. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biosynth.com [biosynth.com]

An In-depth Technical Guide to 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not publicly registered, indicating its novelty or specialized nature, its structural motifs—a pyrazole ring linked to both a pyrimidine and a benzoic acid—are prevalent in a multitude of biologically active agents. This guide will therefore extrapolate from established knowledge of these core components to detail a plausible synthetic route, predict physicochemical properties, and explore the promising therapeutic applications of this compound, with a particular focus on its potential as a kinase inhibitor and an antibacterial agent. Detailed experimental protocols and in-silico analyses are provided to empower researchers in their exploration of this and related molecular scaffolds.

Introduction: The Promise of the Pyrimidinyl-Pyrazole Scaffold

The convergence of pyrazole and pyrimidine rings within a single molecular entity has given rise to a privileged scaffold in modern drug discovery.[1] Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3][4] The pyrazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[5] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and is found in numerous pharmaceuticals, contributing to their interaction with biological targets.[1] The addition of a benzoic acid moiety introduces a versatile functional group that can participate in hydrogen bonding, salt formation, and further chemical modifications, often enhancing pharmacokinetic properties.

The specific arrangement in this compound suggests a molecule designed to interact with specific biological targets, potentially through a combination of hydrogen bonding, and π-π stacking interactions. This guide will delve into the scientific underpinnings of this promising scaffold.

Physicochemical Properties and In-Silico Analysis

While experimental data for the title compound is not available, its key physicochemical properties can be predicted using computational tools. These predictions are crucial for designing experiments and formulating this compound for biological assays.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₀N₄O₂ | Provides the elemental composition. |

| Molecular Weight | 266.26 g/mol | Influences absorption and diffusion. |

| LogP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Predicts cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 5 | Potential for interaction with biological targets. |

Note: These values are estimations and should be confirmed experimentally.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a convergent synthesis strategy, leveraging established methods for the construction of pyrazole and pyrimidine rings.[6][7] A plausible and efficient synthetic route is outlined below.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Intermediate Hydrazone

-

To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add 1-(pyrimidin-4-yl)ethan-1-one (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the intermediate hydrazone.

Causality: The condensation reaction between the hydrazine and the ketone forms the hydrazone, which is the precursor for the pyrazole ring. Ethanol is a suitable solvent, and the acidic catalyst accelerates the reaction.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF).

-

To this reagent, add the intermediate hydrazone (1.0 eq) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70°C for 8-12 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate, 4-(4-pyrimidin-4-yl-1H-pyrazol-1-yl)benzaldehyde, is collected by filtration, washed with water, and dried.

Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles. In this case, it facilitates the cyclization of the hydrazone to form the pyrazole ring and concurrently installs a formyl group at the 4-position of the pyrazole.[8]

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve the aldehyde from the previous step (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., sodium bisulfite for KMnO₄).

-

Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality: The oxidation of the aldehyde to a carboxylic acid is a standard transformation. The choice of oxidizing agent and reaction conditions should be optimized to ensure a high yield and purity of the final product.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest several potential biological activities.

Kinase Inhibition

The pyrazole and pyrimidine moieties are common scaffolds in the design of protein kinase inhibitors.[9][10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the title compound, is found in several kinase inhibitors.[9]

Potential Kinase Targets and Signaling Pathways

Caption: Potential kinase targets and signaling pathways for the title compound.

-

p38 MAP Kinase: Pyrazole-based compounds have been developed as potent inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[12]

-

Akt (Protein Kinase B): The pyrazole scaffold is a key feature in the development of Akt inhibitors for cancer therapy.[11]

-

Janus Kinases (JAKs): Ruxolitinib, a JAK1/2 inhibitor, contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the potential of this combination for targeting JAKs.[11]

Experimental Protocol: Kinase Inhibition Assay (Example: p38α Kinase)

-

Reagents: Recombinant human p38α kinase, substrate peptide (e.g., MEF2A), ATP, and the test compound.

-

Procedure: a. Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). b. Add the test compound at various concentrations to the wells of a microplate. c. Add the p38α kinase and the substrate peptide. d. Initiate the reaction by adding ATP. e. Incubate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Antibacterial Activity

Numerous derivatives of 4-(pyrazol-1-yl)benzoic acid have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[13][14] Some of these compounds have been shown to act as inhibitors of fatty acid biosynthesis.[14]

Potential Mechanism of Action as an Antibacterial Agent

Sources

- 1. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid

Abstract

The compound this compound represents a novel chemical entity with significant therapeutic potential, owing to its structural motifs commonly found in bioactive molecules. As of the current date, the specific mechanism of action for this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate its molecular mechanism. Leveraging established methodologies in chemical biology and pharmacology, we present a hypothetical, yet scientifically rigorous, workflow. Our central hypothesis posits that this compound functions as a protein kinase inhibitor, a premise based on the frequent activity of pyrazole and pyrimidine scaffolds in this target class.[1][2] This document provides detailed experimental protocols, data interpretation strategies, and the causal logic behind each step of the proposed investigatory cascade.

Introduction: The Scientific Imperative and a Central Hypothesis

The intersection of pyrazole and pyrimidine heterocycles in a single molecule, appended with a benzoic acid moiety, suggests a high potential for specific interactions with biological macromolecules. The pyrazole ring is a cornerstone in many approved drugs, while the pyrimidine is a well-known pharmacophore in kinase inhibitors.[3] This structural alert profile strongly suggests that a primary mechanism of action for this compound (herein referred to as 'Compound-X') is the modulation of protein kinase activity. Protein kinases are critical nodes in cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5][6]

This guide outlines a multi-phase experimental strategy to test this hypothesis, progressing from broad, unbiased screening to deep, mechanistic validation. The workflow is designed to be self-validating, with each phase providing the foundation for the next, ensuring a logical and resource-efficient investigation.

Phase I: Unbiased Kinome Profiling for Initial Target Identification

The first crucial step is to determine if Compound-X has any kinase activity and to identify its primary targets across the human kinome.[7] A broad selectivity screen is the most efficient method to achieve this.[8]

Rationale for Experimental Choice: A comprehensive kinase panel provides a bird's-eye view of the compound's selectivity. High selectivity is a desirable trait for a therapeutic candidate, as it minimizes the risk of off-target effects.[7][8] Conversely, a poly-pharmacology profile, where the compound hits multiple specific targets, can also be therapeutically advantageous in complex diseases like cancer.

Experimental Protocol: Large-Scale Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. For an initial screen, a concentration of 1 µM is typically used.

-

Assay Platform: Engage a reputable contract research organization (CRO) that offers a comprehensive kinase profiling service, such as Reaction Biology's HotSpot™ or Promega's ADP-Glo™ platform.[5][8] These platforms typically utilize radiometric or luminescence-based assays to measure kinase activity.[9]

-

Execution: The CRO will perform the screen of Compound-X against a panel of over 300-400 unique protein kinases at a fixed ATP concentration (often at or near the Km for each kinase).

-

Data Analysis: The primary data will be presented as percent inhibition relative to a DMSO control. A significant "hit" is typically defined as >70% inhibition.

Data Presentation: Interpreting the Kinome Scan

The results of the kinome scan should be summarized in a clear, tabular format to identify the most promising primary targets.

| Kinase Target | Family | Percent Inhibition at 1 µM |

| FLT3 | Tyrosine Kinase | 98% |

| CDK4 | Serine/Threonine Kinase | 95% |

| TGFβ-R1 (ALK5) | Serine/Threonine Kinase | 85% |

| VEGFR2 | Tyrosine Kinase | 60% |

| p38α | Serine/Threonine Kinase | 25% |

| ... (300+ other kinases) | ... | <10% |

Interpretation of Hypothetical Data: The data in Table 1 suggest that Compound-X is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), with additional significant activity against Transforming Growth Factor-beta Receptor 1 (TGFβ-R1). The inhibition of other kinases is substantially lower, indicating a promising selectivity profile. The dual inhibition of FLT3 and CDK4 is a particularly compelling finding, as this combination has shown promise in treating acute myeloid leukemia (AML).[10][11][12]

Phase II: Biochemical Validation and Mechanism of Inhibition

Following the identification of primary targets, the next step is to validate these interactions biochemically and to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).[7]

Rationale for Experimental Choice: IC50 determination provides a quantitative measure of a compound's potency. Understanding the mode of inhibition is critical for lead optimization, as it informs how the compound interacts with its target and how its potency will be affected by cellular ATP concentrations.[6]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay[9]

This protocol describes the determination of IC50 values for Compound-X against purified FLT3 and CDK4 kinases.

-

Compound Preparation: Create a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from a 10 mM stock.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the serially diluted Compound-X or DMSO control to each well.

-

Add 2.5 µL of purified recombinant FLT3 or CDK4/CyclinD1 enzyme to the respective wells.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., a generic substrate like poly(Glu, Tyr) 4:1 for FLT3, and the retinoblastoma protein (Rb) fragment for CDK4). The ATP concentration should be set at the Km for each enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Data Presentation: Potency and Selectivity

| Kinase Target | IC50 (nM) |

| FLT3 | 11 |

| CDK4 | 7 |

| TGFβ-R1 | 45 |

Interpretation of Hypothetical Data: The IC50 values confirm the potent activity of Compound-X against FLT3 and CDK4, with nanomolar efficacy. The roughly 4-6 fold lower potency against TGFβ-R1 further refines the selectivity profile.

Phase III: Cellular Target Engagement and Pathway Modulation

A critical step in mechanism of action studies is to confirm that the compound engages its intended target within the complex environment of a living cell and produces the expected downstream biological effect.[7][13]

Rationale for Experimental Choice: Biochemical assays use purified, often truncated, enzymes. Cellular assays validate that the compound is cell-permeable and can bind to the full-length protein in its native context.[14] The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a target in live cells.[14][15][16] Western blotting for downstream pathway markers confirms that target engagement translates into functional pathway inhibition.[4]

Experimental Workflow: Target Engagement and Pathway Analysis

The following diagram illustrates the workflow for this phase.

Caption: Hypothesized Dual Inhibition Pathway of Compound-X.

Expected Outcome: Successful target engagement would show a dose-dependent decrease in the phosphorylation of STAT5 (a downstream effector of FLT3) and Rb (a direct substrate of CDK4) without affecting the total protein levels of these molecules. [11]This would provide strong evidence that Compound-X acts as a functional dual inhibitor of the FLT3 and CDK4 pathways in cancer cells.

Alternative Hypothesis: Antibacterial Mechanism of Action

It is crucial to remain open to alternative mechanisms, especially when dealing with novel chemical scaffolds. Pyrazole derivatives have also been reported to possess potent antibacterial properties. [1][3][17][18][19]Some act by disrupting the bacterial cell membrane, while others inhibit essential metabolic pathways like fatty acid biosynthesis. [3]

Screening for Antibacterial Activity

A simple and effective way to test this hypothesis is to perform a preliminary screen for antibacterial activity.

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) strains.

-

Method: A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is appropriate.

-

Interpretation: If Compound-X shows significant antibacterial activity (low MIC values), further studies would be warranted to determine its specific bacterial target and mechanism, such as membrane permeabilization assays or macromolecular synthesis inhibition studies.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic, multi-faceted process. This guide proposes a logical and experimentally sound workflow, beginning with the hypothesis that the compound is a kinase inhibitor. The outlined phases—from broad kinome screening to biochemical validation and cellular target engagement—provide a robust framework for confirming this hypothesis and precisely defining its molecular targets and downstream functional consequences. By maintaining scientific rigor and considering alternative possibilities, researchers can effectively and efficiently uncover the therapeutic potential of this promising molecule.

References

-

Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

-

Alam, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

-

Frontiers in Pharmacology. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

-

Mohan, C. D., et al. (2013). Pharmacologic inhibition of the TGF-beta type I receptor kinase has anabolic and anti-catabolic effects on bone. Bone, 52(2), 596-607. [Link]

-

CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

-

Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155502. [Link]

-

American Association for Cancer Research. (n.d.). Distinctive Mechanism for Sustained TGF-β Signaling and Growth Inhibition: MEK1 Activation-Dependent Stabilization of Type II TGF-β Receptors. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Retrieved from [Link]

-

Huse, M., et al. (2002). The TGF beta receptor activation process: An inhibitor- to substrate-binding switch. Molecular Cell, 9(3), 571-582. [Link]

-

Wang, Y., et al. (2016). FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia. Journal of Pharmacokinetics and Pharmacodynamics, 43(3), 235-247. [Link]

-

Squires, M. S., et al. (2014). Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia. Molecular Cancer Therapeutics, 13(6), 1475-1486. [Link]

-

Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Organic Chemistry, 17(6), 745-756. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]

-

ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2014). Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

-

ACS Omega. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Retrieved from [Link]

-

ResearchGate. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Egyptian Journal of Chemistry. [Link]

-

Nishal, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Bio-science reports, 43(2), BSR20212352. [Link]

-

National Institutes of Health. (n.d.). An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Introduction to Kinase Drug Discovery – Modern Approaches. Retrieved from [Link]

-

Perl, A. E., et al. (2014). AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia. Oncotarget, 5(23), 12094-12106. [Link]

-

National Institutes of Health. (n.d.). Kinase Inhibitors: the Reality Behind the Success. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. kinaselogistics.com [kinaselogistics.com]

- 6. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. FLT3 and CDK4/6 inhibitors: signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]

- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the In Vitro Evaluation of 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid

Abstract

This document provides a comprehensive technical framework for the in vitro evaluation of the novel compound, 4-(4-Pyrimidin-4-yl-1H-pyrazol-1-yl)benzoic acid. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven pathway from initial target hypothesis to preliminary safety and liability assessment. By integrating biochemical and cell-based assays, this guide explains not only the requisite experimental protocols but also the scientific rationale underpinning the evaluation cascade. The core objective is to systematically characterize the compound's biological activity, mechanism of action, selectivity, and early drug-like properties, thereby enabling informed decision-making for further preclinical development.

Introduction: Compound Profile and Target Hypothesis

The subject of this guide, this compound, is a heterocyclic small molecule featuring a pyrazole ring linked to both a pyrimidine and a benzoic acid moiety. Analysis of this structure provides critical insights into its potential biological targets.

-

The Privileged Scaffold: The pyrazole and pyrimidine rings are well-established "privileged scaffolds" in medicinal chemistry. Specifically, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is renowned for its utility in developing protein kinase inhibitors.[1][2] These structures are adept at forming key hydrogen bond interactions within the hinge region of kinase active sites.[1][3] The unfused pyrazole ring itself is a cornerstone in numerous FDA-approved kinase inhibitors, targeting a wide array of kinases such as JAK, B-raf, and Aurora kinases.[4]

-

Target Hypothesis: Based on this structural precedent, the primary hypothesis is that this compound functions as a protein kinase inhibitor . The evaluation strategy will therefore be heavily focused on this target class, while also remaining open to identifying other potential activities, such as antimicrobial effects, which have been noted for other complex pyrazole derivatives.[5][6][7]

The overarching goal of this in vitro evaluation is to systematically answer the following questions:

-

Does the compound exhibit biological activity in a relevant therapeutic context (e.g., cancer, inflammation)?

-

If so, what is its primary molecular target (e.g., which protein kinase)?

-

How potent and selective is the compound for its target(s)?

-

What is its mechanism of action at a cellular level?

-

Does the compound possess favorable early ADME (Absorption, Distribution, Metabolism, Excretion) and safety properties?

This guide outlines a four-phased approach to address these questions.

Caption: A high-level overview of the phased in vitro evaluation workflow.

Phase 1: Broad Phenotypic and Target Class Screening

Causality: The initial phase is designed to cast a wide net. Before investing resources in specific, high-cost assays, we must first determine if the compound has any measurable biological effect. A cell-based phenotypic screen is the most efficient way to achieve this. We select cancer cell lines for initial testing, as kinase dysregulation is a hallmark of cancer.

Experiment: Cell Viability and Cytotoxicity Screening

This experiment will assess the compound's effect on the proliferation of a panel of human cancer cell lines.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[8][9] Its "add-mix-measure" format is ideal for high-throughput screening.[10]

-

Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.[11]

-

Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in culture medium. Add the compound to the experimental wells and a vehicle control (e.g., 0.1% DMSO) to control wells. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.[10]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[11]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (100% viability) and calculate the percentage of viability for each compound concentration. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Phase 2: Target Validation and Potency Determination

Causality: If Phase 1 reveals potent anti-proliferative activity (e.g., IC50 < 10 µM), we proceed with the hypothesis that this effect is driven by kinase inhibition. This phase aims to identify the specific kinase(s) targeted by the compound and quantify its potency in a direct, cell-free biochemical assay.

Experiment: Broad Kinase Panel Screen

The compound will be screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >400 kinases) to identify primary targets.

Experiment: Biochemical IC50 Determination for Hits

For any kinases showing significant inhibition (>50% at 1 µM) in the panel screen, a full dose-response experiment is performed to determine the biochemical IC50.

Protocol: In Vitro Kinase Assay (Generic Radiometric Format) This protocol describes a classic method using ³²P-labeled ATP to measure the phosphorylation of a substrate by a kinase.[13]

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a stock solution of the specific peptide or protein substrate for the kinase of interest.

-

Prepare a stock of [γ-³²P]ATP.

-

-

Reaction Setup:

-

In a 96-well plate, add 10 µL of 2X kinase assay buffer.

-

Add 5 µL of test compound at various concentrations (serially diluted).

-

Add 5 µL of a kinase/substrate mixture (e.g., 50 nM kinase and 250 nM substrate).[14]

-

-

Initiation and Termination:

-

Initiate the reaction by adding 5 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP, e.g., final concentration 100 µM).

-

Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Separation and Detection:

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.

-

-

Data Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

| Parameter | Example Data for Compound XYZ |

| Cell Line | Cell Viability IC50 (µM) |

| HCT116 (Colon) | 0.25 |

| A549 (Lung) | 0.48 |

| K562 (Leukemia) | 0.15 |

| Kinase Target | Biochemical IC50 (nM) |

| Aurora Kinase A | 15 |

| Aurora Kinase B | 25 |

| JAK2 | 850 |

| VEGFR2 | >10,000 |

Phase 3: Selectivity and Mechanism of Action (MoA)

Causality: Having identified a primary target and confirmed potency, this phase addresses two critical questions: How selective is the compound, and how does its biochemical activity translate into a cellular effect? High selectivity is crucial for minimizing off-target toxicity. Understanding the cellular MoA confirms that the compound engages its target in a physiological context.

Experiment: Cellular Target Engagement Assay

This experiment verifies that the compound inhibits the kinase within intact cells. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.

Caption: Workflow for confirming cellular mechanism of action via Western Blot.

Phase 4: Early Safety and Developability Profiling

Causality: Early assessment of a compound's potential liabilities is essential to reduce the risk of late-stage failure.[15] This phase employs a suite of standard in vitro assays to evaluate properties critical for a successful drug candidate, including metabolic stability, potential for drug-drug interactions (DDIs), and off-target cardiac effects.[16][17][18]

Experiment: Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the compound's potential to cause drug-drug interactions by inhibiting major CYP enzymes responsible for drug metabolism.[19][20]

Protocol: In Vitro CYP Inhibition (IC50)

-

System: Human liver microsomes are used as the source of CYP enzymes.[21][22]

-

Incubation: The test compound (at multiple concentrations) is incubated with human liver microsomes, a specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2), and an NADPH-regenerating system to initiate the reaction.[22]

-

Analysis: After incubation, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.[21]

-

Data Interpretation: A reduction in metabolite formation indicates inhibition. The IC50 value is calculated for each major CYP isoform (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[23]

Experiment: hERG Channel Blockade Assay

Objective: To evaluate the risk of drug-induced cardiac arrhythmia (QT prolongation). Inhibition of the hERG potassium channel is a primary cause of this serious side effect.[24][25]

Protocol: Automated Patch Clamp Electrophysiology

-

System: A cell line (e.g., HEK-293) stably expressing the hERG channel is used.[25]

-

Method: Automated patch-clamp systems (e.g., QPatch) measure the hERG potassium current in the presence of increasing concentrations of the test compound.[25]

-

Data Interpretation: The concentration-dependent inhibition of the hERG current is measured, and an IC50 value is determined. A low IC50 value is a significant red flag for potential cardiotoxicity.

| Parameter | Description | Example Data | Interpretation |

| CYP3A4 IC50 | Inhibition of the major drug-metabolizing enzyme. | > 30 µM | Low risk of drug-drug interactions. |

| hERG IC50 | Inhibition of the cardiac potassium channel. | 25 µM | Moderate risk; Therapeutic index needs consideration. |

| Kinetic Solubility | Solubility in aqueous buffer at pH 7.4. | 75 µg/mL | Good solubility for in vitro assays. |

| Plasma Stability | Stability in human plasma over 4 hours. | 95% remaining | High stability in plasma. |

Conclusion and Next Steps

The in vitro evaluation cascade described in this guide provides a robust framework for characterizing this compound. By systematically assessing its biological activity, target profile, cellular mechanism, and early safety liabilities, this process generates a comprehensive data package. This package enables a clear, evidence-based "Go/No-Go" decision for advancing the compound into more complex preclinical studies, such as in vivo pharmacology and full ADME-Tox profiling.

References

-

Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

-

Martens, S. (2023). In vitro kinase assay. Protocols.io.

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

-

Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

-

BioDuro. (n.d.). In Vitro ADME.

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.

-

Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling.

-

Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.

-

Oslo University Hospital. (n.d.). CellTiter-Glo Assay.

-

SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

-

Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

-

BenchChem. (n.d.). Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition.

-

BenchChem. (n.d.). Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.

-

National Institutes of Health. (2017). In vitro NLK Kinase Assay.

-

Arisys. (n.d.). Safety Pharmacology Studies and Services.

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.

-

National Institutes of Health. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

-

Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.

-

Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.

-

ResearchGate. (2023). In vitro kinase assay v1.

-

LifeNet Health. (n.d.). CYP Inhibition Assay.

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.

-

SlideShare. (n.d.). Herg assay, Structure, Various screening methods and Advantages.

-

Revvity. (n.d.). In Vitro Kinase Assays.

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.

-

Charles River Laboratories. (n.d.). hERG Serum Shift Assay.

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).

-

National Institutes of Health. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.

-

National Institutes of Health. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.

-

National Science Foundation. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.

-

National Institutes of Health. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.

-

National Institutes of Health. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [ch.promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. OUH - Protocols [ous-research.no]

- 13. revvity.com [revvity.com]

- 14. In vitro kinase assay [protocols.io]

- 15. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 16. criver.com [criver.com]

- 17. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]